Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate
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Overview
Description
Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is known for its unique structure, which includes a diphenylmethyl group and a sulfanyl propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of perfumes and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with various biological pathways. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, used in perfumes and flavoring agents.
Ethyl benzoate: Another ester with a similar structure, used in the fragrance industry.
Uniqueness
Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate is unique due to its combination of a diphenylmethyl group and a sulfanyl propanoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
61807-82-7 |
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Molecular Formula |
C18H17ClO3S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
benzhydryl 3-(2-chloro-2-oxoethyl)sulfanylpropanoate |
InChI |
InChI=1S/C18H17ClO3S/c19-16(20)13-23-12-11-17(21)22-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,18H,11-13H2 |
InChI Key |
ZULIWXADDORUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCSCC(=O)Cl |
Origin of Product |
United States |
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